1-(3-Phenylisoxazol-5-yl)ethanone
CAS No.: 2048-69-3
Cat. No.: VC2422487
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2048-69-3 |
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Molecular Formula | C11H9NO2 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | 1-(3-phenyl-1,2-oxazol-5-yl)ethanone |
Standard InChI | InChI=1S/C11H9NO2/c1-8(13)11-7-10(12-14-11)9-5-3-2-4-6-9/h2-7H,1H3 |
Standard InChI Key | SOHVRTPQGGXAQS-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=NO1)C2=CC=CC=C2 |
Canonical SMILES | CC(=O)C1=CC(=NO1)C2=CC=CC=C2 |
Introduction
Structural Characteristics
Chemical Structure and Nomenclature
1-(3-Phenylisoxazol-5-yl)ethanone consists of an isoxazole core with a phenyl substituent at position 3 and an acetyl group at position 5. The isoxazole ring itself is a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms. This arrangement creates a molecule with several key functional regions that contribute to its chemical behavior and potential applications in various fields. The compound's structure demonstrates moderate to high lipophilicity due to the presence of both aromatic and aliphatic components, which significantly influences its solubility profile and potential biological interactions .
Structural Variations and Related Compounds
The isoxazole scaffold appears in numerous compounds with varying substituent patterns. A structurally similar compound, 1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one (CAS 19212-42-1), differs in having its acetyl group at position 4 rather than position 5, with an additional methyl group at position 5 . This positional isomerism significantly affects the compound's chemical properties and potential applications. Additionally, compounds like 1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanone represent another class of related structures with different substitution patterns that have been investigated for various applications .
Comparative Structural Analysis
The table below compares the structural features of 1-(3-Phenylisoxazol-5-yl)ethanone with related isoxazole derivatives:
Compound | Isoxazole Substitution Pattern | Phenyl Position | Acetyl Position | Additional Substituents |
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1-(3-Phenylisoxazol-5-yl)ethanone | 3,5-disubstituted | Position 3 | Position 5 | None |
1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one | 3,4,5-trisubstituted | Position 3 | Position 4 | Methyl at position 5 |
1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanone | 3,5-disubstituted | Position 5 (with chloro at meta) | Position 3 | Chloro on phenyl ring |
Physical and Chemical Properties
General Physicochemical Characteristics
Based on its structural characteristics, 1-(3-Phenylisoxazol-5-yl)ethanone is expected to display moderate to high lipophilicity, which would influence its solubility profile in various solvents. Like other isoxazole derivatives, it likely exhibits good solubility in organic solvents such as tetrahydrofuran, toluene, and ethanol, while demonstrating limited water solubility . Its melting point is expected to be influenced by the aromatic components and the heterocyclic isoxazole ring, likely falling within the range typical for similar isoxazole derivatives.
Reactivity Profile
The reactivity of 1-(3-Phenylisoxazol-5-yl)ethanone is primarily determined by two key functional groups: the isoxazole ring and the acetyl group. The carbonyl functionality of the acetyl group can participate in nucleophilic addition reactions typical of ketones . Meanwhile, the isoxazole ring can undergo various transformations depending on reaction conditions. The nitrogen-oxygen bond in the isoxazole ring can be cleaved under certain conditions, allowing for ring-opening reactions that may lead to other valuable synthetic intermediates.
Spectroscopic Properties
The spectroscopic profile of 1-(3-Phenylisoxazol-5-yl)ethanone would typically show characteristic patterns in various analytical techniques:
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Infrared (IR) Spectroscopy: Expected to show strong absorption bands for the C=O stretching of the acetyl group (typically around 1680-1700 cm⁻¹) and characteristic bands for the isoxazole ring and phenyl group.
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Nuclear Magnetic Resonance (NMR): The proton NMR would display signals for the methyl protons of the acetyl group, aromatic protons from the phenyl ring, and the single proton on the isoxazole ring at position 4.
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Mass Spectrometry: Would exhibit a molecular ion peak corresponding to its molecular weight, with fragmentation patterns distinctive of isoxazole compounds bearing phenyl and acetyl substituents.
Synthesis Methods
General Synthetic Approaches
The synthesis of isoxazole derivatives typically involves cycloaddition reactions or condensation of hydroxylamine with 1,3-dicarbonyl compounds. For 1-(3-Phenylisoxazol-5-yl)ethanone, potential synthetic routes may include:
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Cycloaddition of nitrile oxides with alkynes
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Condensation reactions followed by cyclization
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Modification of existing isoxazole scaffolds
Adaptation from Related Syntheses
Drawing from the synthesis of related compounds, a potential approach might involve the use of hydroxylamine or hydroxylamine hydrochloride with appropriate precursors. For the related compound 1-[5-(3-chloro-phenyl)-isoxazol-3-yl]-ethanone, synthesis involves the reaction of hydroxylamine with suitable dioxobutanoate derivatives, followed by ring closure to form the isoxazole core . This approach might be adapted for the synthesis of 1-(3-Phenylisoxazol-5-yl)ethanone by selecting appropriate starting materials that would lead to the desired substitution pattern.
Parameter | Typical Specification |
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Purity | 95-97% |
Appearance | Crystalline solid |
Storage Conditions | Cool, dry place |
Stability | Stable under normal conditions |
Typical Packaging | Small vials (1-5g) for research purposes |
Production Considerations
The production of 1-(3-Phenylisoxazol-5-yl)ethanone would likely involve considerations similar to those for related compounds, including:
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Selection of appropriate synthetic routes based on cost, efficiency, and scalability
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Purification methods to achieve desired purity levels
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Safety considerations related to handling of reactive intermediates
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Quality control measures to ensure consistency between batches
Analytical Methods and Characterization
Identification Techniques
Standard analytical techniques for the identification and characterization of 1-(3-Phenylisoxazol-5-yl)ethanone would include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Elemental analysis
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